2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid - 1092352-41-4

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Catalog Number: EVT-1676270
CAS Number: 1092352-41-4
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation and Cyclization: One common approach involves the condensation of substituted 2-aminophenols with malonic acid derivatives, followed by a cyclization reaction to form the benzoxazine ring system. [, , , , , , , ]
  • Intramolecular Michael Addition: Another strategy utilizes the intramolecular Michael addition of appropriately substituted 4-(2-hydroxyanilino)-2-butenoates, leading to the formation of the desired benzoxazine skeleton. []
  • Acyl Migration and Guanidinylation: This method involves acylation of a starting material, followed by acid-catalyzed O,N-acyl migration, and finally, guanidinylation to obtain the target compound. []
  • N-Alkylation: Researchers have also explored the use of potassium fluoride-alumina catalyzed N-alkylation for synthesizing specific derivatives. []
Molecular Structure Analysis
  • Conformation: Studies revealed that the six-membered heterocyclic ring adopts a screw-boat or envelope conformation. [, ]
  • Substituent Orientation: The orientation of various substituents on the benzoxazine ring, crucial for their interactions with biological targets, has been elucidated. [, ]
  • Intermolecular Interactions: X-ray crystallographic studies have provided insights into the intermolecular interactions, such as hydrogen bonding patterns, influencing the solid-state packing of these molecules. [, ]
Mechanism of Action
  • Receptor Binding: Certain derivatives exhibit affinity for specific receptors, such as serotonin receptors [, ] and calcium channels [], indicating their potential as receptor ligands.
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar groups like the ketone, carboxylic acid, and potential substituents suggests varying solubility in polar solvents like water and alcohols. []
  • Melting Point: Melting points reported for synthesized compounds vary depending on the specific substituents present on the benzoxazine ring. [, ]
Applications
  • Development of Potential Therapeutics: Derivatives have been explored for their potential as antibacterial agents [, , , , , , ], calcium channel blockers [], and serotonin receptor antagonists [, ].

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

  • Compound Description: These are esters, specifically ethyl esters, of 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acids. A paper describes their efficient one-pot synthesis and subsequent hydrolysis to the corresponding carboxylic acids. []
  • Relevance: This compound class shares the core structure of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with the target compound. The difference lies in the presence of an ethoxycarbonyl group at the 2-position instead of a carboxylic acid, demonstrating a clear structural relationship through esterification. []

3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acids

  • Compound Description: These are close structural analogs of the target compound. They are described in a paper focusing on a convenient one-pot synthesis of their ethyl esters and subsequent hydrolysis to the respective carboxylic acids. []
  • Relevance: These compounds share the same chemical class and core structure with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. The difference lies in the replacement of the benzene ring with a pyridine ring, highlighting the exploration of heterocyclic variations within this class of compounds. []

Benzyl (2S)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate ((S,S)-11)

  • Compound Description: This compound serves as a conformationally defined template used in the development of fibrinogen receptor antagonists. 2D proton NMR studies demonstrated its proline peptide bond exists exclusively in the trans conformation. []
  • Relevance: This compound incorporates the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine core of the target compound. It is further functionalized at the 2-position with a proline-derived substituent and bears a nitro group at the 6-position of the benzoxazine ring. This highlights modifications and applications of the core structure for medicinal chemistry purposes. []

Benzyl (2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate ((S,S)-9)

  • Compound Description: Similar to (S,S)-11, this compound is a conformationally defined template used in the design of fibrinogen receptor antagonists. Its proline peptide bond also exhibits exclusively the trans conformation, as determined by 2D proton NMR studies. []
  • Relevance: This compound shares the same core structure and substitution pattern with (S,S)-11, except for the nitro group positioned at the 7-position of the benzoxazine ring instead of the 6-position. This subtle difference with (S,S)-11 and the target compound, 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, demonstrates how regioisomeric variations can be investigated within a series of related compounds. []

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives

  • Compound Description: These compounds represent a class of potent serotonin-3 (5-HT3) receptor antagonists. They are described as more potent than their 3-oxo counterparts. [, ]
  • Relevance: These compounds share the core benzoxazine structure with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Key structural differences include the presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxamide group at the 8-position instead of a carboxylic acid at the 7-position. This highlights the exploration of diverse substituent patterns and their impact on biological activity within similar structural scaffolds. [, ]

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032)

  • Compound Description: This compound is a potent Na/H exchange inhibitor. Its practical synthesis, involving an acid-catalyzed O,N-acyl migration, is described in one of the papers. []
  • Relevance: While sharing the core benzoxazine structure with the target compound, KB-R9032 possesses distinct structural features. These include an isopropyl group at the 4-position, two methyl groups at the 2-position, and a guanidine methanesulfonate moiety linked through the 6-position carbonyl group. This exemplifies how significant structural modifications on the benzoxazine scaffold can lead to diverse biological activities. []

7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound, along with its 8-nitro isomer, was synthesized from 4-hydroxy-3-nitrobenzoic acid. Its structure was confirmed by various spectroscopic techniques including IR, 1H NMR, LC/MS, and elemental analysis. []
  • Relevance: This compound is an isomer of the target compound, 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, differing in the positions of the nitro and carboxylic acid substituents on the benzoxazine ring. This exemplifies how regioisomers are frequently investigated to explore structure-activity relationships. []

3,4-Dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate (Compound 15)

  • Compound Description: This compound exhibits potent Ca2+ antagonistic activity and was identified as having low cardioselectivity in pharmacological evaluations. Its synthesis and structure-activity relationships were extensively studied. []
  • Relevance: This compound belongs to the 1,4-benzothiazine class, which is structurally related to the 1,4-benzoxazine class of the target compound by replacing the oxygen atom in the oxazine ring with a sulfur atom. This change reflects the exploration of bioisosteric replacements and their effect on biological activity. []

(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

  • Compound Description: This specific compound exhibited high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 µg/kg i.v.) in rats. []
  • Relevance: This compound is a derivative of the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide class mentioned previously. It highlights a specific example within this class that demonstrated potent biological activity as a 5-HT3 receptor antagonist. The key structural difference from 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid lies in the substituents at positions 2, 4, 6, and 8 of the benzoxazine ring and the presence of a carboxamide group instead of a carboxylic acid. []

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (Compound 2a)

  • Compound Description: This compound is a key intermediate in the synthesis of the Na/H exchange inhibitor KB-R9032. The challenge of its N-selective isopropylation, which preferentially yielded the O-isopropyl derivative, is addressed in the research. []
  • Relevance: This compound shares the core benzoxazine structure with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Differences lie in the presence of two methyl groups at the 2-position and a methyl ester group at the 6-position instead of a carboxylic acid at the 7-position. This highlights how variations in the substituents and their positions on the benzoxazine core are explored in synthetic strategies. []

(S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a)

  • Compound Description: DV-7751a is a new quinolone antibacterial agent. Its one-month oral toxicity profile, LD50 value, phototoxicity, and convulsion-inducing potential have been investigated in preclinical studies. [, ]
  • Relevance: This compound highlights the structural complexity often observed in medicinal chemistry compared to the simpler 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. It exemplifies how the core benzoxazine motif can be integrated into larger, polycyclic structures to achieve desired biological activities. Key structural features of DV-7751a include a fluorine atom at the 9-position, a methyl group at the 3-position, and a complex substituted amine at the 10-position of the pyrido[1,2,3-de][1,4]benzoxazine system. [, ]

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levaquin)

  • Compound Description: Levaquin is a known antibacterial drug. It was investigated for its potential as a corrosion inhibitor for API 5L X-52 steel in a 2M HCl solution using electrochemical methods and quantum chemical studies. []
  • Relevance: Levaquin, similar to DV-7751a, illustrates the incorporation of the benzoxazine unit into a larger, drug-like molecule. Compared to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, Levaquin presents a more complex structure, showcasing the potential for developing structurally related compounds with different applications beyond their initial biological activity. []

Properties

CAS Number

1092352-41-4

Product Name

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-5-9(12)11-7-3-2-6(10(13)14)4-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)

InChI Key

RPOUWCXCBDMKRO-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.